3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline
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Overview
Description
3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline is an organic compound that features a bromine atom, an ethylpiperazine group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline typically involves the bromination of 2-methylaniline followed by the introduction of the ethylpiperazine group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent introduction of the ethylpiperazine group can be achieved through nucleophilic substitution reactions using ethylpiperazine and a suitable base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted anilines, while oxidation and reduction reactions can produce nitroso, nitro, or amine derivatives .
Scientific Research Applications
3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The ethylpiperazine group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- 5-Bromo-2-(4-ethylpiperazin-1-yl)-nicotinic acid tert-butyl ester
Uniqueness
3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline is unique due to the presence of both the bromine atom and the ethylpiperazine group, which confer specific reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C13H20BrN3 |
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Molecular Weight |
298.22 g/mol |
IUPAC Name |
3-bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline |
InChI |
InChI=1S/C13H20BrN3/c1-3-16-6-8-17(9-7-16)12-5-4-11(14)10(2)13(12)15/h4-5H,3,6-9,15H2,1-2H3 |
InChI Key |
KDQQXLRHWPURRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=C(C=C2)Br)C)N |
Origin of Product |
United States |
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